Métazoate de sodium de prednisolone

Vue d'ensemble

Description

Applications De Recherche Scientifique

ATL-2502 has a wide range of scientific research applications :

Chemistry: Used as a model compound in studying corticosteroid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and immune response.

Medicine: Studied for its therapeutic potential in treating inflammatory bowel disease and other inflammatory conditions.

Industry: Utilized in the development of drug delivery systems, particularly for targeted delivery to the colon.

Mécanisme D'action

Target of Action

Prednisolone sodium metazoate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

Prednisolone sodium metazoate acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone sodium metazoate influences several biochemical pathways. One of the key pathways is the neuroactive ligand-receptor interaction pathway . This interaction can lead to a wide range of physiological effects, including anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Pharmacokinetics

Prednisolone sodium metazoate undergoes metabolism in the body. Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . The elimination half-life of prednisolone is approximately 2–3.5 hours . It is primarily excreted in the urine .

Result of Action

The activation of the glucocorticoid receptor by prednisolone sodium metazoate results in a variety of molecular and cellular effects. These include the suppression of the immune response, reduction of inflammation, inhibition of cell proliferation, and constriction of blood vessels . These effects make prednisolone sodium metazoate useful in the treatment of a variety of conditions, including inflammatory bowel disease, ulcerative colitis, and other GI disorders .

Action Environment

The action of prednisolone sodium metazoate can be influenced by various environmental factors. For instance, the formulation of the drug can impact its efficacy and stability. A study has shown that formulating prednisolone sodium metazoate into a buccal mucoadhesive gel resulted in efficient localized therapy for recurrent aphthous ulcers . The study found that the developed formulation showed rapid recovery of ulcers, which was confirmed by histological study and the evaluation of inflammatory biomarkers .

Analyse Biochimique

Biochemical Properties

Prednisolone Sodium Metazoate interacts with various biomolecules in the body. It is known to interact with glucocorticoid receptors, exerting its effects by binding to these receptors . This interaction leads to changes in gene expression that result in multiple downstream effects over hours to days .

Cellular Effects

Prednisolone Sodium Metazoate has significant effects on various types of cells and cellular processes. It influences cell function by decreasing the number of circulating lymphocytes and inducing cell differentiation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prednisolone Sodium Metazoate involves its binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to multiple downstream effects, including anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prednisolone Sodium Metazoate change over time. The product shows stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prednisolone Sodium Metazoate vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Prednisolone Sodium Metazoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Prednisolone Sodium Metazoate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized in the cytoplasm where it binds to glucocorticoid receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'ATL-2502 peut être synthétisé selon deux méthodes principales :

Méthode de condensation : Le 21-méthanesulfonate de prednisolone est condensé avec le 3-sulfobenzoate de sodium dans un mélange de diméthylformamide et d'eau. Le produit résultant est ensuite converti en sel de sodium correspondant à l'aide d'acétate de sodium aqueux.

Méthode de sulfonation : L'acide benzoïque est sulfoné avec de l'acide chlorosulfonique chaud pour produire du chlorure de 3-carboxybenzènesulfonyle. Cet intermédiaire est ensuite converti en complexe de pyridine et couplé à la prednisolone pour former l'ester 21-sulfobenzoate cible. Le produit final est isolé sous forme de sel de sodium par traitement avec de l'hydroxyde de sodium aqueux.

Méthodes de production industrielle

La production industrielle de l'ATL-2502 suit des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L'ATL-2502 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés substitués.

Applications de la recherche scientifique

L'ATL-2502 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des corticostéroïdes.

Biologie : Investigated for its effects on cellular processes and immune response.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement des maladies inflammatoires de l'intestin et d'autres affections inflammatoires.

Industrie : Utilisé dans le développement de systèmes d'administration de médicaments, en particulier pour l'administration ciblée au côlon.

Mécanisme d'action

L'ATL-2502 exerce ses effets par les mécanismes suivants :

Action anti-inflammatoire : Le composé inhibe la production de médiateurs inflammatoires tels que les prostaglandines et les leucotriènes.

Action immunosuppressive : Il supprime l'activité des cellules immunitaires, réduisant l'inflammation et la réponse immunitaire.

Cibles moléculaires : Les principales cibles incluent les récepteurs des glucocorticoïdes, qui médient les effets anti-inflammatoires et immunosuppresseurs.

Voies impliquées : Le composé module diverses voies de signalisation, notamment la voie du facteur nucléaire-kappa B et la voie des protéines kinases activées en aval des mitogènes.

Comparaison Avec Des Composés Similaires

L'ATL-2502 est unique par rapport aux autres corticostéroïdes en raison de son système de délivrance ciblée . Des composés similaires comprennent :

Prednisolone : Un corticostéroïde largement utilisé avec des effets systémiques.

Hydrocortisone : Un autre corticostéroïde aux propriétés anti-inflammatoires.

Budésonide : Un corticostéroïde avec une administration ciblée vers le tractus gastro-intestinal.

La délivrance ciblée de l'ATL-2502 au côlon réduit les effets secondaires systémiques, ce qui en fait un candidat prometteur pour le traitement des affections inflammatoires localisées.

Propriétés

IUPAC Name |

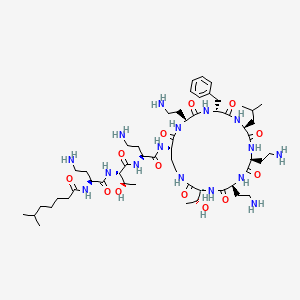

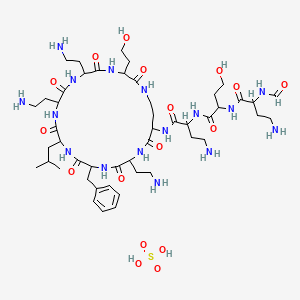

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFZSORKWFPGNE-VDYYWZOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3694-41-5 (Parent) | |

| Record name | Prednisolone sodium metazoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90212211 | |

| Record name | Prednisolone sodium metazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-67-1 | |

| Record name | Prednisolone sodium metazoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone sodium metazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-(3-sodium-sulphobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM METAZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D345THM53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

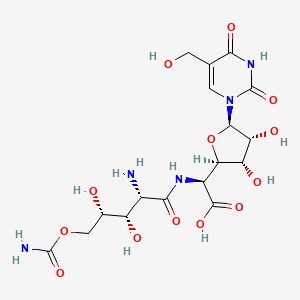

![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)

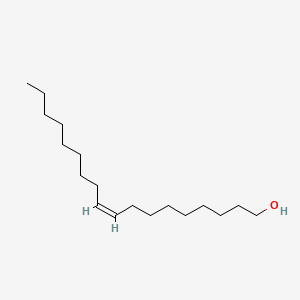

![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)

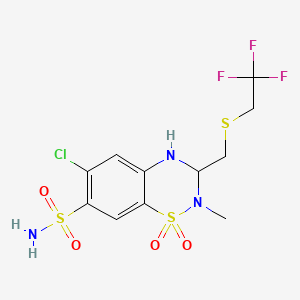

![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)